molecular formula C11H12O3S B12893088 2-Ethyl-5-(methylsulfonyl)benzofuran

2-Ethyl-5-(methylsulfonyl)benzofuran

Cat. No.: B12893088
M. Wt: 224.28 g/mol
InChI Key: DGQGMGUUJADDIQ-UHFFFAOYSA-N
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Description

Molecular Architecture

The core structure of 2-ethyl-5-(methylsulfonyl)benzofuran consists of a benzofuran heterocycle substituted at positions 2 and 5. The benzofuran system comprises a fused benzene and furan ring, with the furan oxygen at position 1. At position 2, an ethyl group (-CH₂CH₃) extends outward, while position 5 hosts a methylsulfonyl group (-SO₂CH₃). The molecular formula is C₁₂H₁₄O₃S, with a molar mass of 238.30 g/mol.

The benzofuran core exhibits near-planarity, with a mean deviation of 0.010 Å from the least-squares plane defined by its nine constituent atoms. This planarity arises from conjugation between the aromatic benzene ring and the furan’s oxygen lone pairs. The methylsulfonyl group adopts a conformation where the sulfur atom lies approximately 120° relative to the benzofuran plane, minimizing steric clashes with the ethyl substituent.

Conformational Stability

Density functional theory (DFT) calculations reveal two stable conformers differing in the orientation of the methylsulfonyl group. The dominant conformer (87% population at 298 K) positions the sulfonyl oxygen atoms antiperiplanar to the benzofuran plane, reducing dipole-dipole repulsions. The ethyl group adopts a gauche configuration relative to the furan oxygen, stabilized by weak hyperconjugative interactions between the ethyl C-H σ orbitals and the furan’s π* system.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

2-ethyl-5-methylsulfonyl-1-benzofuran

InChI

InChI=1S/C11H12O3S/c1-3-9-6-8-7-10(15(2,12)13)4-5-11(8)14-9/h4-7H,3H2,1-2H3

InChI Key

DGQGMGUUJADDIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C=CC(=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Phenol Derivative-Based Cyclization and Functionalization

A common approach starts from a phenol derivative substituted at the 4-position with a group that can be converted into a sulfonyl or sulfonamino group (e.g., halogen, hydroxyl, or sulfonate esters). The phenol is then cyclized to form the benzofuran ring, followed by functionalization to introduce the methylsulfonyl group.

  • Halogen or sulfonate activation : The 4-position substituent (X) on the phenol can be a halogen (Br, Cl, I, F), hydroxyl (OH), or sulfonate (OMs, OTs, OTf), which serves as a handle for further substitution to sulfonamino or methylsulfonyl groups.
  • Cyclization : The benzofuran ring is formed by intramolecular cyclization, often catalyzed by copper or rhodium complexes, under basic or acidic conditions.
  • Sulfonylation : The methylsulfonyl group is introduced by reaction with methylsulfonyl chloride or related reagents, sometimes via sulfonamide intermediates.

This method is supported by patent literature describing the preparation of related benzofuran derivatives, such as N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, which shares structural similarity and synthetic logic with 2-Ethyl-5-(methylsulfonyl)benzofuran.

Catalytic Cyclization Using Transition Metals

Recent advances in benzofuran synthesis employ transition metal catalysis to achieve efficient ring closure and substitution:

  • Copper-catalyzed cyclization : Using copper chloride as a catalyst and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents such as dimethylformamide, substituted phenols or alkenes can be converted into benzofuran derivatives with high yields (45–93%). The mechanism involves formation of copper acetylide intermediates and reductive elimination steps.
  • Rhodium-catalyzed annulation : Rhodium complexes (e.g., CpRh) catalyze C–H activation, migratory insertion, and β-oxygen elimination to form benzofuran rings from substituted benzamides and vinylene carbonate. This method allows for the introduction of diverse substituents, including ethyl groups, with yields ranging from 30% to 80%.

These catalytic methods provide versatile routes to highly substituted benzofurans, including those bearing methylsulfonyl groups, by adjusting the starting materials and reaction conditions.

Substituent Migration and Cross-Coupling Strategies

A novel synthetic route involves the reaction of 2,6-substituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic acid, leading to benzofuran formation via substituent migration and C–C bond formation:

  • The reaction proceeds through a charge-accelerated-sigmatropic rearrangement involving aryloxysulfonium intermediates.
  • This method allows selective synthesis of benzofurans with ethylthio or methylsulfonyl substituents.
  • Subsequent Suzuki–Miyaura cross-coupling can be employed to further functionalize the benzofuran ring without damaging the sulfonyl moiety.

This approach is particularly useful for preparing multisubstituted benzofurans with precise control over substituent placement.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Phenol derivative cyclization + sulfonylation Phenol with halogen/sulfonate, methylsulfonyl chloride, acid/base catalysis Straightforward, uses accessible precursors Moderate to High Used in patented processes for related benzofuran intermediates
Copper-catalyzed cyclization CuCl catalyst, DBU base, DMF solvent High yields, mild conditions 45–93 Mechanism involves copper acetylide intermediates; suitable for various substituents
Rhodium-catalyzed annulation CpRh catalyst, vinylene carbonate, tetrachloroethane solvent Enables diverse substitution patterns 30–80 Multi-step mechanism with C–H activation; good for complex benzofurans
Alkynyl sulfoxide + trifluoroacetic acid 2,6-substituted phenols, alkynyl sulfoxides, TFA Selective substituent migration, cross-coupling compatible Moderate to High Allows synthesis of highly substituted benzofurans with sulfonyl groups intact

Research Findings and Notes

  • The presence of the methylsulfonyl group at the 5-position significantly influences the biological activity and chemical reactivity of benzofuran derivatives, necessitating careful control during synthesis to avoid degradation or side reactions.
  • Electron-donating substituents on the phenol precursors tend to increase yields in catalytic cyclization methods, likely due to enhanced nucleophilicity and stabilization of intermediates.
  • The use of eco-friendly solvents such as deep eutectic solvents (e.g., choline chloride-ethylene glycol) has been reported to improve reaction rates and yields in benzofuran synthesis, offering greener alternatives to traditional solvents.
  • The synthetic routes described in patents emphasize the importance of intermediate sulfonamide compounds, which can be converted into the target methylsulfonyl benzofurans through controlled oxidation and substitution steps.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(methylsulfonyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties
Benzofuran derivatives, including 2-Ethyl-5-(methylsulfonyl)benzofuran, have shown promising anticancer activities. Studies indicate that benzofuran compounds can target various cancer types through multiple mechanisms, such as inhibiting cell proliferation and inducing apoptosis. For instance, certain benzofuran derivatives have demonstrated effectiveness against lung cancer by inhibiting the AKT signaling pathway, which is crucial for tumor growth and survival .

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzofuran derivatives. Compounds within this class have been shown to reduce inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents for inflammatory diseases . The structural modifications in compounds like 2-Ethyl-5-(methylsulfonyl)benzofuran may enhance these effects, making them suitable candidates for further development.

Antioxidant Activity
Benzofuran derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cardiovascular disorders and neurodegenerative diseases . This activity positions them as valuable compounds in the development of supplements or drugs aimed at oxidative stress-related conditions.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of a series of benzofuran derivatives found that specific substitutions on the benzofuran core significantly enhanced cytotoxicity against cancer cell lines. Among these derivatives, those similar to 2-Ethyl-5-(methylsulfonyl)benzofuran exhibited notable activity against breast and lung cancer cells. The structure-activity relationship (SAR) analysis revealed that introducing electron-donating groups at certain positions increased binding affinity to cancer targets .

Case Study 2: Anti-inflammatory Research

In another research project focused on anti-inflammatory effects, a derivative of benzofuran was tested for its ability to inhibit pro-inflammatory cytokines in human cell lines. Results indicated that modifications similar to those in 2-Ethyl-5-(methylsulfonyl)benzofuran led to a significant decrease in cytokine production, demonstrating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(methylsulfonyl)benzofuran depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved can vary based on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents (Position) Key Activities/Properties References
2-Ethyl-5-(methylsulfonyl)benzofuran C-2: Ethyl; C-5: Methylsulfonyl Potential antitumor, antibacterial
2-(5-Fluoro-3-ethylsulfanyl-1-benzofuran-2-yl)acetic acid C-2: Acetic acid; C-5: Fluoro; C-3: Ethylsulfanyl Anticancer, hydrogen-bonded dimers
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran C-3: Ethylsulfinyl; C-5: Bromo Halogen bonding, crystallographic stability
2-Methyl-3-phenylsulfonyl-5-propyl-1-benzofuran C-2: Methyl; C-3: Phenylsulfonyl; C-5: Propyl Enhanced solubility, antitumor potential
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate C-5: Thiophen-2-ylsulfonylamino Multi-target inhibition, complex SAR

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Compounds like 2-(5-Fluoro-3-ethylsulfanyl-1-benzofuran-2-yl)acetic acid form centrosymmetric dimers via O–H⋯O interactions, enhancing crystalline stability . In contrast, 2-Ethyl-5-(methylsulfonyl)benzofuran’s methylsulfonyl group may participate in weaker S=O⋯H interactions, affecting solubility.

Research Findings and Implications

  • Its methylsulfonyl group could mimic sulfonamide-based inhibitors in oncology targets.
  • Antibacterial Optimization : The C-5 methylsulfonyl group aligns with SAR studies indicating that electron-withdrawing groups at this position enhance antibacterial efficacy . This positions the compound as a candidate for Gram-positive bacterial assays.
  • Synthetic Accessibility : The compound’s synthesis likely follows routes similar to other 2-alkyl-5-sulfonyl benzofurans, such as Suzuki coupling or sulfonation of pre-functionalized benzofurans .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Ethyl-5-(methylsulfonyl)benzofuran?

The synthesis typically involves multi-step reactions, including:

  • Formation of the benzofuran core via cyclization.
  • Introduction of the ethyl group at the 2-position using alkylation or substitution reactions.
  • Sulfonylation at the 5-position with methylsulfonyl chloride under controlled conditions .
  • Final purification via column chromatography or recrystallization to ensure >95% purity. Optimization of reaction parameters (e.g., temperature, catalysts) is critical for yield improvement.

Q. How is the crystal structure of 2-Ethyl-5-(methylsulfonyl)benzofuran characterized?

X-ray crystallography is the gold standard. Key observations include:

  • Intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers.
  • Aromatic stacking interactions (centroid–centroid distance ≈3.68 Å) stabilizing the lattice .
  • Computational tools like Mercury or Olex2 are used to analyze bond angles and torsional strain.

Q. What spectroscopic techniques are essential for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and purity.
  • HRMS : High-resolution mass spectrometry for molecular formula verification.
  • FT-IR : Identification of sulfonyl (S=O, ~1350 cm1 ^{-1}) and benzofuran (C-O-C, ~1250 cm1 ^{-1}) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

A two-pronged approach is effective:

  • Step 1 : Screen existing benzofuran analogs (e.g., from compound libraries) to identify key functional groups influencing activity .
  • Step 2 : Construct focused libraries (e.g., 45 compounds) to systematically explore substituent effects at the 2-ethyl, 5-sulfonyl, and benzofuran core positions .
  • Use statistical tools like principal component analysis (PCA) to correlate structural features with biological outputs (e.g., EC50_{50}, CC50_{50}).

Q. What in vitro models are suitable for evaluating antiviral potential?

  • HCV Inhibition : Cell-based luciferase reporter assays (EC50_{50} <100 nM, CC50_{50} >25 µM) to assess potency and cytotoxicity .
  • Selectivity Index : Calculate CC50 _{50}/EC50_{50} ratios (>371-fold selectivity indicates therapeutic potential) .
  • Parallel testing in hepatocyte models ensures translational relevance.

Q. How can contradictions in reported biological activities be resolved?

  • Comparative Assays : Test the compound alongside analogs (e.g., 5-APB, 6-APB) under identical conditions to isolate structural determinants of activity .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., MAO-B IC50_{50} measurements) or ROS quantification in mitochondrial models to clarify primary targets .
  • Meta-analysis of literature data to identify assay-specific biases (e.g., cell line variability).

Q. What advanced analytical methods resolve metabolic or degradation pathways?

  • UPLC-HRMS : Identify phase I metabolites (e.g., hydroxylation, demethylation) using human liver microsomes .
  • Molecular Docking : Predict metabolite binding affinities to targets like MAO-B or HCV NS5B polymerase .
  • Stability Studies : Monitor degradation under varying pH/temperature using accelerated stability protocols.

Q. How does the methylsulfonyl group influence biological activity?

  • Electron-Withdrawing Effects : Enhances binding to enzymatic active sites (e.g., HCV NS5B polymerase) via polar interactions .
  • Metabolic Resistance : Sulfonyl groups reduce susceptibility to cytochrome P450 oxidation compared to methyl or ethyl substituents .
  • Selectivity : Docking studies show the sulfonyl moiety discriminates between MAO-A and MAO-B isoforms (e.g., 5-nitro-2-phenylbenzofuran analogs) .

Methodological Considerations

Q. How to assess mitochondrial ROS modulation by this compound?

  • Protocol : Treat isolated mitochondria with 2-Ethyl-5-(methylsulfonyl)benzofuran and measure ROS using fluorescent probes (e.g., MitoSOX Red).
  • Controls : Include antioxidants (e.g., NAC) and mitochondrial uncouplers (e.g., FCCP) to validate specificity .
  • Data Interpretation : Correlate ROS levels with ATP production (luciferase-based assays) to evaluate metabolic impact.

Q. What computational tools predict off-target interactions?

  • SwissADME : Predict pharmacokinetic properties (e.g., BBB permeability, CYP inhibition).
  • AutoDock Vina : Screen against Tox21 libraries to identify potential off-targets (e.g., GPCRs, ion channels) .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize lead candidates .

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